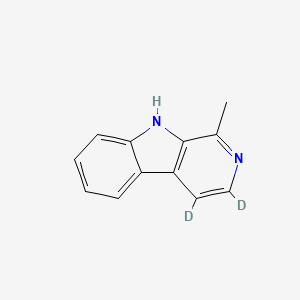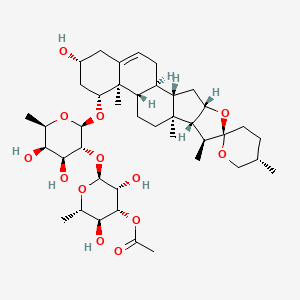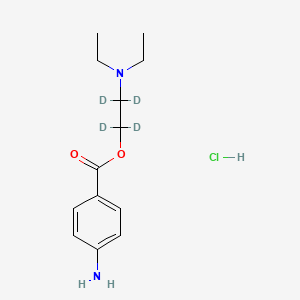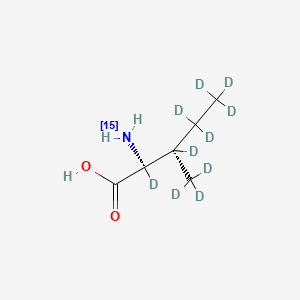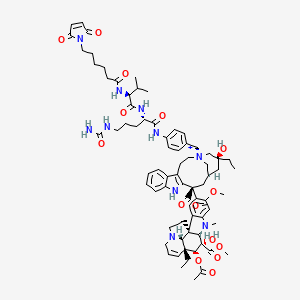![molecular formula C30H34O5 B12426582 (2aS,4aS,10S,10aR,13aR)-1,2,2a,3,4,4a,10,10a,11,12,13,13a-Dodecahydro-7,9-dihydroxy-2,2,4a-trimethyl-13-methylene-10-phenylbenzo[b]cyclobuta[5,6]cyclonona[1,2-e]pyran-6,8-dicarboxaldehyde](/img/structure/B12426582.png)
(2aS,4aS,10S,10aR,13aR)-1,2,2a,3,4,4a,10,10a,11,12,13,13a-Dodecahydro-7,9-dihydroxy-2,2,4a-trimethyl-13-methylene-10-phenylbenzo[b]cyclobuta[5,6]cyclonona[1,2-e]pyran-6,8-dicarboxaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1R)-14,16-dihydroxy-1,5,5-trimethyl-8-methylidene-12-phenyl-19-oxatetracyclo[9800?,?0(1)(3),(1)?]nonadeca-13(18),14,16-triene-15,17-dicarbaldehyde is a complex organic compound characterized by multiple functional groups, including hydroxyl, methylidene, phenyl, and dicarbaldehyde groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-14,16-dihydroxy-1,5,5-trimethyl-8-methylidene-12-phenyl-19-oxatetracyclo[9.8.0.0?,?.0(1)(3),(1)?]nonadeca-13(18),14,16-triene-15,17-dicarbaldehyde likely involves multiple steps, including the formation of the tetracyclic core, introduction of hydroxyl and methylidene groups, and final functionalization with phenyl and dicarbaldehyde groups. Typical reaction conditions may include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of such a complex compound would require optimization of the synthetic route to maximize yield and minimize costs. This may involve the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The hydroxyl groups can undergo oxidation to form ketones or aldehydes.
Reduction: The dicarbaldehyde groups can be reduced to primary alcohols.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).
Reduction: Reagents like NaBH4 (Sodium borohydride) or LiAlH4 (Lithium aluminium hydride).
Substitution: Conditions involving Lewis acids like AlCl3 (Aluminium chloride) for Friedel-Crafts reactions.
Major Products
Oxidation: Formation of ketones or aldehydes from hydroxyl groups.
Reduction: Formation of primary alcohols from dicarbaldehyde groups.
Substitution: Introduction of various substituents on the phenyl ring.
Wissenschaftliche Forschungsanwendungen
Chemistry
This compound can serve as a building block for the synthesis of more complex molecules, potentially leading to new materials with unique properties.
Biology
The presence of multiple functional groups suggests potential biological activity, making it a candidate for drug discovery and development.
Medicine
Its complex structure may interact with various biological targets, offering potential therapeutic applications.
Industry
The compound’s unique properties could be exploited in the development of new materials, such as polymers or advanced composites.
Wirkmechanismus
The mechanism by which (1R)-14,16-dihydroxy-1,5,5-trimethyl-8-methylidene-12-phenyl-19-oxatetracyclo[9.8.0.0?,?.0(1)(3),(1)?]nonadeca-13(18),14,16-triene-15,17-dicarbaldehyde exerts its effects would depend on its specific interactions with molecular targets. These could include binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(1R)-14,16-dihydroxy-1,5,5-trimethyl-8-methylidene-12-phenyl-19-oxatetracyclo[9.8.0.0?,?.0(1)(3),(1)?]nonadeca-13(18),14,16-triene-15,17-dicarbaldehyde: Similar in structure but with variations in functional groups.
(1R)-14,16-dihydroxy-1,5,5-trimethyl-8-methylidene-12-phenyl-19-oxatetracyclo[9.8.0.0?,?.0(1)(3),(1)?]nonadeca-13(18),14,16-triene-15,17-dicarbaldehyde: Another related compound with slight modifications.
Uniqueness
The unique combination of functional groups and the tetracyclic core structure sets (1R)-14,16-dihydroxy-1,5,5-trimethyl-8-methylidene-12-phenyl-19-oxatetracyclo[9.8.0.0?,?.0(1)(3),(1)?]nonadeca-13(18),14,16-triene-15,17-dicarbaldehyde apart from other similar compounds, potentially offering distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C30H34O5 |
|---|---|
Molekulargewicht |
474.6 g/mol |
IUPAC-Name |
(1R)-14,16-dihydroxy-1,5,5-trimethyl-8-methylidene-12-phenyl-19-oxatetracyclo[9.8.0.04,7.013,18]nonadeca-13,15,17-triene-15,17-dicarbaldehyde |
InChI |
InChI=1S/C30H34O5/c1-17-10-11-23-24(18-8-6-5-7-9-18)25-27(34)20(15-31)26(33)21(16-32)28(25)35-30(23,4)13-12-22-19(17)14-29(22,2)3/h5-9,15-16,19,22-24,33-34H,1,10-14H2,2-4H3/t19?,22?,23?,24?,30-/m1/s1 |
InChI-Schlüssel |
NSFVENNIBGTQJE-VLEHNDRBSA-N |
Isomerische SMILES |
C[C@@]12CCC3C(CC3(C)C)C(=C)CCC1C(C4=C(C(=C(C(=C4O2)C=O)O)C=O)O)C5=CC=CC=C5 |
Kanonische SMILES |
CC1(CC2C1CCC3(C(CCC2=C)C(C4=C(C(=C(C(=C4O3)C=O)O)C=O)O)C5=CC=CC=C5)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2E,4E)-5-[(1R,7S,8S,9R)-7-acetyloxy-4-ethoxycarbonyl-9-methyl-11-oxo-10-oxatricyclo[6.3.2.01,7]tridec-3-en-9-yl]-2-methylpenta-2,4-dienoic acid](/img/structure/B12426506.png)

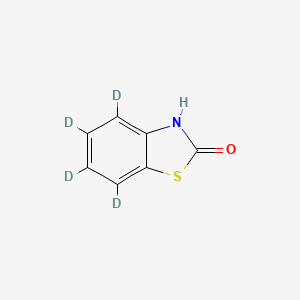
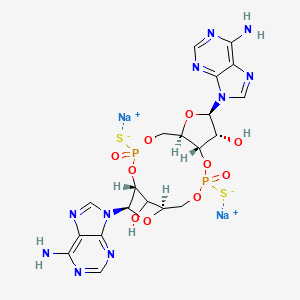
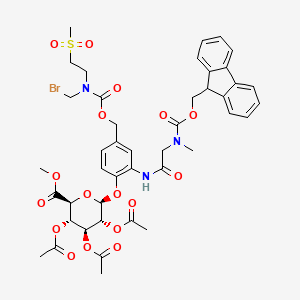
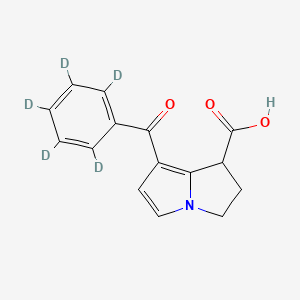
![sodium;[(3R,4R,5R,6S)-6-[[(2S,4S,5R,6S,13R,16S,18R)-4-acetyloxy-2,6,13,17,17-pentamethyl-6-(4-methylpentyl)-8-oxo-7-oxapentacyclo[10.8.0.02,9.05,9.013,18]icos-1(20)-en-16-yl]oxy]-5-[(2R,3S,4R,5R,6S)-5-[(2R,3S,4R,5S)-4-[(2R,3S,5S,6S)-3,5-dihydroxy-6-(hydroxymethyl)-4-methoxyoxan-2-yl]oxy-3,5-dihydroxyoxan-2-yl]oxy-4-hydroxy-6-methyl-3-[(2R,3S,4R,5S)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-4-hydroxyoxan-3-yl] sulfate](/img/structure/B12426543.png)

![N-[1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-3-hydroxy-1-oxopropan-2-yl]amino]-6-[ethyl(propan-2-yl)amino]-1-oxohexan-2-yl]amino]-3-(3,4-dimethoxyphenyl)-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxo-3-phenylpropan-2-yl]furan-3-carboxamide](/img/structure/B12426555.png)
